molecular formula C12H17FN2O B1343983 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine CAS No. 1044767-35-2

1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine

Cat. No.: B1343983
CAS No.: 1044767-35-2
M. Wt: 224.27 g/mol
InChI Key: PLNBRSRZZNXQLL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine typically involves the following steps:

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the molecular structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-16-12-3-2-9(6-11(12)13)7-15-5-4-10(14)8-15/h2-3,6,10H,4-5,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNBRSRZZNXQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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